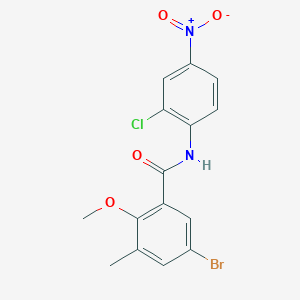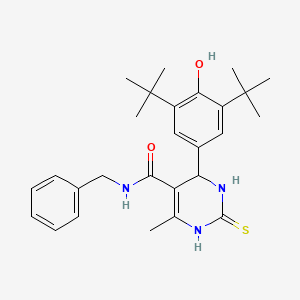
5-bromo-N-(2-chloro-4-nitrophenyl)-2-methoxy-3-methylbenzamide
Descripción general
Descripción
5-bromo-N-(2-chloro-4-nitrophenyl)-2-methoxy-3-methylbenzamide, also known as BCI-121, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. BCI-121 has been found to possess potent anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(2-chloro-4-nitrophenyl)-2-methoxy-3-methylbenzamide involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway, which plays a critical role in regulating inflammation and cancer cell growth. 5-bromo-N-(2-chloro-4-nitrophenyl)-2-methoxy-3-methylbenzamide has been found to inhibit the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα, leading to the suppression of pro-inflammatory cytokine production and cancer cell proliferation.
Biochemical and Physiological Effects
5-bromo-N-(2-chloro-4-nitrophenyl)-2-methoxy-3-methylbenzamide has been found to exhibit potent anti-inflammatory and anti-cancer activities in preclinical studies. In animal models of inflammation, 5-bromo-N-(2-chloro-4-nitrophenyl)-2-methoxy-3-methylbenzamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and improve the symptoms of inflammation. In cancer models, 5-bromo-N-(2-chloro-4-nitrophenyl)-2-methoxy-3-methylbenzamide has been found to inhibit the growth and proliferation of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-bromo-N-(2-chloro-4-nitrophenyl)-2-methoxy-3-methylbenzamide in lab experiments is its potent anti-inflammatory and anti-cancer activities, which make it a promising candidate for drug development. However, one of the limitations of using 5-bromo-N-(2-chloro-4-nitrophenyl)-2-methoxy-3-methylbenzamide is its relatively low solubility, which may affect its bioavailability and limit its therapeutic potential.
Direcciones Futuras
Several future directions for the research on 5-bromo-N-(2-chloro-4-nitrophenyl)-2-methoxy-3-methylbenzamide include:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Evaluation of the pharmacokinetics and pharmacodynamics of 5-bromo-N-(2-chloro-4-nitrophenyl)-2-methoxy-3-methylbenzamide in animal models to determine its safety and efficacy.
3. Identification of the molecular targets of 5-bromo-N-(2-chloro-4-nitrophenyl)-2-methoxy-3-methylbenzamide to better understand its mechanism of action and potential therapeutic applications.
4. Development of novel formulations of 5-bromo-N-(2-chloro-4-nitrophenyl)-2-methoxy-3-methylbenzamide to improve its solubility and bioavailability.
5. Evaluation of the potential of 5-bromo-N-(2-chloro-4-nitrophenyl)-2-methoxy-3-methylbenzamide as a combination therapy with other drugs for the treatment of cancer and inflammation.
Conclusion
In conclusion, 5-bromo-N-(2-chloro-4-nitrophenyl)-2-methoxy-3-methylbenzamide is a promising compound that has been extensively studied for its potential therapeutic applications in various diseases. Its potent anti-inflammatory and anti-cancer activities make it a promising candidate for drug development. Further research is needed to optimize its synthesis method, evaluate its safety and efficacy, and identify its molecular targets for better understanding of its mechanism of action.
Aplicaciones Científicas De Investigación
5-bromo-N-(2-chloro-4-nitrophenyl)-2-methoxy-3-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In preclinical studies, 5-bromo-N-(2-chloro-4-nitrophenyl)-2-methoxy-3-methylbenzamide has been found to exhibit potent anti-inflammatory and anti-cancer activities, making it a promising candidate for drug development.
Propiedades
IUPAC Name |
5-bromo-N-(2-chloro-4-nitrophenyl)-2-methoxy-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O4/c1-8-5-9(16)6-11(14(8)23-2)15(20)18-13-4-3-10(19(21)22)7-12(13)17/h3-7H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWQLSZALYULDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-chloro-4-nitrophenyl)-2-methoxy-3-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzyl}-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B4139747.png)
![ethyl 4-[4-(2-ethoxy-1-methyl-2-oxoethoxy)phenyl]-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4139748.png)
![N-benzyl-3-{1-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4-piperidinyl}-N-methylpropanamide](/img/structure/B4139754.png)

![4-imino-2-methyl-6,8-diphenyl-5,8-dihydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(6H)-amine](/img/structure/B4139763.png)
![2-benzyl-7-fluoro-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4139771.png)
![3-[2-(diethylamino)ethyl]-2-ethyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B4139776.png)
![2-[3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxo-4-imidazolidinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B4139801.png)
![2-{[2-(allyloxy)-5-chlorobenzyl]amino}-2-methyl-1-propanol hydrochloride](/img/structure/B4139807.png)
![N-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)amino]-6-oxo-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B4139819.png)
![2-[(2-bromo-4-isopropylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide](/img/structure/B4139841.png)
![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)acetamide](/img/structure/B4139847.png)
![N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]-2-nitrobenzohydrazide](/img/structure/B4139852.png)
![2-{[4-allyl-5-(3-chloro-4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4139858.png)